5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

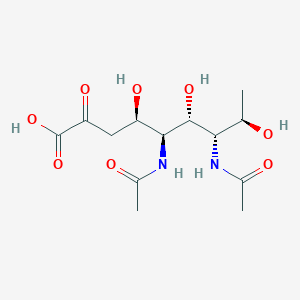

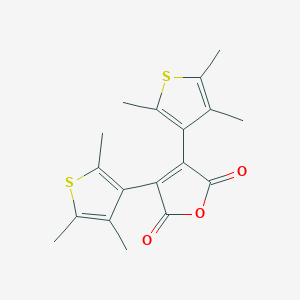

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid (KDN) is a unique sialic acid that is found in a variety of biological systems. It is a nine-carbon sugar that is structurally similar to the more common sialic acid, N-acetylneuraminic acid (Neu5Ac). KDN has been shown to play important roles in biological processes such as cell adhesion, pathogen recognition, and immune response.

Wirkmechanismus

The mechanism of action of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is not fully understood, but studies have suggested that it may play a role in cell adhesion and signaling. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to bind to specific receptors on the surface of cells, which may trigger a signaling cascade that leads to changes in cellular behavior.

Biochemische Und Physiologische Effekte

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to have a number of biochemical and physiological effects. Studies have suggested that 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid may play a role in the regulation of cell growth and differentiation, as well as in the regulation of the immune system. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in lab experiments is its unique properties, which make it an attractive candidate for a variety of applications. However, one limitation of using 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is its relative rarity, which can make it difficult to obtain in large quantities for use in experiments.

Zukünftige Richtungen

There are a number of future directions for 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid research. One area of research that is of particular interest is the development of new drug delivery systems based on 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid. Another area of research is the study of the role of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in the immune system and its potential applications in the treatment of immune-related diseases. Finally, further research is needed to fully understand the mechanism of action of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid and its potential applications in a variety of biological systems.

Synthesemethoden

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid can be synthesized from a variety of sources, including bacteria, fungi, and marine animals. One common method for synthesizing 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is through the use of bacterial fermentation. Bacteria such as Escherichia coli and Vibrio cholerae have been shown to produce 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid through the action of specific enzymes. Other methods for synthesizing 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid include chemical synthesis and enzymatic synthesis.

Wissenschaftliche Forschungsanwendungen

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been the subject of extensive scientific research due to its unique properties and potential applications. One area of research has focused on the role of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in pathogen recognition and immune response. Studies have shown that 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid can be recognized by the immune system and may play a role in the defense against certain pathogens.

Another area of research has focused on the use of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in drug delivery systems. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to have unique properties that make it an attractive candidate for drug delivery, including its ability to bind to specific receptors and its ability to cross cell membranes.

Eigenschaften

CAS-Nummer |

112154-63-9 |

|---|---|

Produktname |

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid |

Molekularformel |

C13H22N2O8 |

Molekulargewicht |

334.32 g/mol |

IUPAC-Name |

(4R,5S,6R,7S,8R)-5,7-diacetamido-4,6,8-trihydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C13H22N2O8/c1-5(16)10(14-6(2)17)12(21)11(15-7(3)18)8(19)4-9(20)13(22)23/h5,8,10-12,16,19,21H,4H2,1-3H3,(H,14,17)(H,15,18)(H,22,23)/t5-,8-,10+,11+,12-/m1/s1 |

InChI-Schlüssel |

LRTLWORKIZTEJN-OIPGZRGRSA-N |

Isomerische SMILES |

C[C@H]([C@@H]([C@H]([C@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |

SMILES |

CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |

Kanonische SMILES |

CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |

Synonyme |

5,7-diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid 5,7-diacetamido-3,5,7,9-tetradeoxy-L-glycero-D-galacto-non-2-ulosonic acid 5,7-diacetamido-TGGN 5,7-diacetylamino-3,5,7,9-tetradeoxy-D-glycero-L-galacto-nonulosonic acid 8eLeg5Ac7Ac |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)